Regioisomeric Identity: N1-Benzyl Substitution Pattern Versus 2-Benzyl and 9-Benzyl Analogs
The target compound is the 1-benzyl regioisomer of the 1,9-diazaspiro[5.5]undecane scaffold. In this isomer, the benzyl substituent is attached at N1, and the unsubstituted N9 secondary amine remains available as a reactive handle for subsequent functionalization (e.g., acylation, sulfonylation, reductive amination). This is mechanistically distinct from the 2-benzyl-2,9-diazaspiro[5.5]undecane regioisomer (CAS 867006-13-1), where benzyl substitution at the 2-position alters the spatial orientation of the aromatic group relative to the spiro junction and modifies the pKa and nucleophilicity profile of the remaining amine . The 9-benzyl regioisomer (CAS 95466-84-5) presents an inverted topology, with the benzyl group at the position corresponding to N9, which changes the exit vector for derivatization at the remaining N1 nitrogen . These regioisomeric differences are not gradations of activity—they represent structurally distinct chemical entities that will yield different products upon identical reaction sequences [1].
| Evidence Dimension | Regioisomeric identity (benzyl substitution position on 1,9-diazaspiro[5.5]undecane core) |
|---|---|
| Target Compound Data | 1-Benzyl substitution; free N9 amine; 1 H-bond donor, 2 H-bond acceptors, 2 rotatable bonds (free base CAS 1100748-68-2) |
| Comparator Or Baseline | 2-Benzyl-2,9-diazaspiro[5.5]undecane (CAS 867006-13-1); 9-Benzyl-1,9-diazaspiro[5.5]undecane (CAS 95466-84-5) |
| Quantified Difference | 0.0 (structurally discrete regioisomers; not a quantitative potency difference; the distinction is constitutional isomerism) |
| Conditions | Structural identity confirmed by InChI, InChIKey, and NMR characterization |
Why This Matters
Procurement of an incorrect regioisomer will produce a different downstream product in every subsequent synthetic step; regioisomeric purity is a pass/fail criterion for SAR consistency.
- [1] Blanco-Ania D, Heus R, Rutjes FPJT. Privileged Heterocycles: Bioactivity and Synthesis of 1,9-Diazaspiro[5.5]undecane-Containing Compounds. Top Heterocycl Chem. 2017. doi:10.1007/7081_2017_4. View Source
